4-(Dimethylamino)-2,6-dimethylbenzaldehyde

Vue d'ensemble

Description

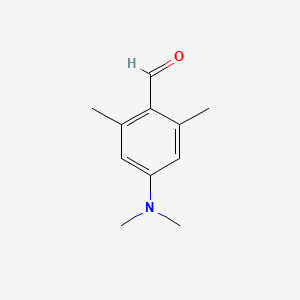

4-(Dimethylamino)-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C11H15NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with dimethylamino and methyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,6-dimethylbenzaldehyde typically involves the reaction of 2,6-dimethylbenzaldehyde with dimethylamine. The reaction is carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

2,6-Dimethylbenzaldehyde+Dimethylamine→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Dimethylamino)-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-(Dimethylamino)-2,6-dimethylbenzoic acid.

Reduction: Formation of 4-(Dimethylamino)-2,6-dimethylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Synthesis of Dyes

One of the primary applications of 4-(Dimethylamino)-2,6-dimethylbenzaldehyde is in the synthesis of azo-azomethine dyes . This compound acts as a key reagent in condensation reactions that yield these vibrant dyes, which are widely used in textiles, plastics, and other materials. The synthesis typically involves the reaction of this compound with aromatic amines or other aldehydes to form colored products suitable for various applications .

Reagent in Organic Synthesis

This compound is also employed as a reagent in the preparation of Schiff bases . Schiff bases are important intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals. The reaction involves the condensation of this aldehyde with primary amines, leading to the formation of imines that can undergo further transformations .

Analytical Chemistry

In analytical chemistry, this compound serves as a critical component of Ehrlich's reagent , which is used for detecting indole alkaloids. The reagent reacts with indoles to produce a colored adduct, facilitating the identification and quantification of these compounds in various samples, including biological fluids . This application is particularly valuable in biochemical assays and research involving tryptophan metabolism.

Photoinitiators in Polymer Chemistry

Recent studies have explored the use of this compound as a photoinitiator in polymer chemistry. Its derivatives can be modified to enhance water solubility and photopolymerization efficiency, making them suitable for applications in hydrogels and latex formulations. These photoinitiators can absorb light in the near-UV range and initiate polymerization processes effectively, which is vital for developing advanced materials .

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the successful synthesis of azo dyes using this compound as a precursor. The reaction conditions were optimized to achieve high yields and purity levels. The resulting azo dyes exhibited excellent color properties and stability, making them suitable for commercial dyeing processes.

Case Study 2: Detection of Indole Alkaloids

Another study utilized Ehrlich's reagent for the detection of indole alkaloids in plant extracts. The methodology involved treating samples with the reagent and measuring the intensity of color change spectrophotometrically. This approach provided a reliable quantitative analysis method for assessing alkaloid content in herbal medicines.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-(Dimethylamino)-2,6-dimethylbenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic attacks, while the aldehyde group can undergo condensation reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

4-(Dimethylamino)benzaldehyde: Similar structure but lacks the additional methyl groups.

2,6-Dimethylbenzaldehyde: Lacks the dimethylamino group.

4-(Dimethylamino)-2,6-dimethylbenzoic acid: An oxidized derivative of the compound.

Uniqueness: 4-(Dimethylamino)-2,6-dimethylbenzaldehyde is unique due to the presence of both dimethylamino and methyl groups on the benzene ring, which enhances its reactivity and versatility in chemical reactions compared to its analogs.

Activité Biologique

4-(Dimethylamino)-2,6-dimethylbenzaldehyde, also known as DMDB, is an aromatic aldehyde with significant biological activity. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its diverse biological properties.

Chemical Structure and Properties

- Molecular Formula : C11H15NO

- Molecular Weight : 175.25 g/mol

- Chemical Structure : The compound features a dimethylamino group and two methyl groups on the benzene ring, which contribute to its reactivity and biological interactions.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. For instance, semicarbazone derivatives of this compound have been developed and tested for their efficacy against seizures. One notable study demonstrated that a specific semicarbazone derivative increased GABA levels significantly and inhibited GABA transaminase, suggesting a mechanism for its anticonvulsant effects .

Antimicrobial Properties

The compound has shown broad-spectrum antimicrobial activity. In studies involving synthesized derivatives of this compound, significant inhibition of various bacterial strains was observed. The mechanism underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways .

Antidiabetic Effects

Recent studies have also explored the antidiabetic potential of compounds derived from DMDB. These compounds were found to inhibit key enzymes involved in glucose metabolism, such as amylase and glucosidase, demonstrating a concentration-dependent effect on blood sugar regulation .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- GABAergic System : The compound's ability to enhance GABA levels suggests it may modulate neurotransmitter systems involved in seizure activity.

- Enzyme Inhibition : Its derivatives have been shown to inhibit enzymes critical in metabolic pathways, contributing to both anticonvulsant and antidiabetic effects.

Case Studies

- Anticonvulsant Study :

- Antimicrobial Evaluation :

Data Summary Table

Propriétés

IUPAC Name |

4-(dimethylamino)-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-5-10(12(3)4)6-9(2)11(8)7-13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDNDYGTXADGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599919 | |

| Record name | 4-(Dimethylamino)-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4980-19-2 | |

| Record name | 4-(Dimethylamino)-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.